An In-depth Technical Guide to the Keto-Enol Tautomerism of Anthracen-9-ol and Anthrone
An In-depth Technical Guide to the Keto-Enol Tautomerism of Anthracen-9-ol and Anthrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible isomerization between a ketone and its corresponding enol form, known as keto-enol tautomerism, is a fundamental concept in organic chemistry with significant implications in reaction mechanisms, chemical synthesis, and drug action. A classic and illustrative example of this phenomenon is the equilibrium between anthrone (B1665570) (the keto form) and anthracen-9-ol (the enol form). The position of this equilibrium is sensitive to various factors, including solvent, temperature, and pH, making its study crucial for understanding the reactivity and stability of related chemical entities.
Anthrone and its derivatives are not merely academic curiosities; they form the structural backbone of numerous compounds with significant biological activity, including some laxatives and anticancer agents.[1][2][3] A thorough understanding of the tautomeric behavior of the anthrone scaffold is therefore essential for professionals in drug discovery and development, as the predominant tautomer can significantly influence a molecule's pharmacological and pharmacokinetic properties. This technical guide provides a comprehensive overview of the keto-enol tautomerism between anthrone and anthracen-9-ol, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.
The Tautomeric Equilibrium
Anthrone, a tricyclic aromatic ketone, exists in equilibrium with its enol tautomer, anthracen-9-ol.[4] In this equilibrium, the keto form is generally more stable.[1] The tautomerism involves the migration of a proton and the concomitant shift of a double bond.
Figure 1: The keto-enol tautomeric equilibrium between anthrone and anthracen-9-ol.
Quantitative Analysis of the Tautomerism
The equilibrium between anthrone and anthracen-9-ol has been quantitatively characterized through various physicochemical studies. The key parameters governing this equilibrium are summarized in the tables below.
Equilibrium and Acidity Constants
The position of the tautomeric equilibrium is defined by the equilibrium constant, KE, which is the ratio of the enol to the keto form. The acidity of both tautomers is also a critical factor, particularly in aqueous or biological systems.
| Parameter | Value | Conditions | Reference |
| pKE (-log KE) | 2.10 | Aqueous acetic acid buffers at 25 °C | [5][6][7] |
| pKE (-log KE) | 2.17 | Estimated | [5] |
| pKa (Anthrone) | 10.0 | Spectrophotometrically in piperazine (B1678402) and borate (B1201080) buffers | [5][6] |
| pKa (Anthracen-9-ol) | 7.9 | Calculated from pKE and pKa of anthrone | [5][6] |
Note: KE = [Enol]/[Keto]. A pKE of 2.10 indicates that the keto form (anthrone) is favored by a factor of approximately 126 at equilibrium under these conditions.
Kinetic Data
The interconversion between the tautomers is subject to catalysis. The rates of ketonization (enol to keto) and enolization (keto to enol) have been studied, revealing important mechanistic details.
| Parameter | Observation | Conditions | Reference |
| Acid Catalysis | Catalyzed by H3O+ in aqueous HCl | Aqueous HCl | [5][6] |
| Buffer Catalysis | Catalyzed by the base component in weaker acid buffers | Buffer solutions | [5][6] |
| Solvent Isotope Effect (kH3O+/kD3O+) | 4.8 | - | [5][6] |
| Relative Rate of Ketonization | Ketonization of anthracen-9-ol is ~3000 times faster than the hydrolysis of its methyl ether | - | [6] |
Experimental Protocols
The characterization of the anthracen-9-ol and anthrone tautomerism relies on a combination of spectroscopic and kinetic methods. Below are detailed methodologies for key experiments.
Synthesis of Anthrone
Anthrone can be synthesized via the reduction of anthraquinone (B42736).
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, mix 0.5 mole of anthraquinone with 0.86 atom equivalent of granulated tin.[8]
-
Add 750 mL of glacial acetic acid and heat the mixture to boiling.[8]
-
Over a period of two hours, add 8.2 moles of concentrated hydrochloric acid in 10-cc portions.[8]
-
After the addition is complete, continue to reflux the mixture until the anthraquinone has dissolved.[9]
-
Cool the filtrate to approximately 10 °C to crystallize the anthrone.[8][9]
-
Collect the crystals by suction filtration and wash with water.[8]
-
The crude product can be recrystallized from a 3:1 mixture of benzene (B151609) and petroleum ether to yield pure anthrone.[8]
Spectroscopic Determination of Tautomeric Equilibrium
UV-Vis and NMR spectroscopy are powerful tools for studying the keto-enol equilibrium.
UV-Vis Spectroscopy:
-
Prepare stock solutions of anthrone in the desired solvent (e.g., cyclohexane, acetonitrile).[10]
-
Prepare a series of solutions with varying concentrations of a base catalyst (e.g., triethylamine) to promote equilibration.[10]
-
Record the UV-Vis absorption spectra of each solution at a constant temperature.[10]
-
The keto form (anthrone) and the enol form (anthracen-9-ol) have distinct absorption spectra. The increase in the intensity of the enol bands (e.g., around 370 nm and 390 nm) can be used to determine the relative concentrations of the two tautomers at equilibrium.[10]
NMR Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[11][12]
-
Acquire 1H and 13C NMR spectra.[13]
-
The keto and enol forms will exhibit distinct sets of signals. For example, the methylene (B1212753) protons of the keto form appear at a different chemical shift than the vinyl proton of the enol form.[11]
-
The ratio of the tautomers can be determined by integrating the corresponding signals in the 1H NMR spectrum.[11]
Figure 2: A generalized experimental workflow for studying the anthrone/anthracen-9-ol tautomerism.
Relevance in Drug Development
The anthraquinone core, from which anthrone is derived, is a privileged scaffold in medicinal chemistry, forming the basis for several anticancer drugs like doxorubicin (B1662922) and mitoxantrone.[2] While these drugs are fully oxidized anthraquinones, their reduced metabolites can exist in tautomeric forms analogous to the anthrone/anthracen-9-ol system.
The tautomeric state of a drug molecule can profoundly impact its:
-
Receptor Binding: The different shapes and hydrogen bonding capabilities of the keto and enol forms can lead to different binding affinities for a biological target.
-
Solubility and Permeability: The polarity and hydrogen bonding potential differ between tautomers, affecting their solubility in aqueous and lipid environments, which in turn influences their absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Stability: One tautomer may be more susceptible to enzymatic degradation than the other.
Therefore, a detailed understanding of the tautomeric preferences of anthrone-like moieties is crucial for the rational design and development of new therapeutic agents.
Conclusion
The keto-enol tautomerism between anthrone and anthracen-9-ol is a well-characterized equilibrium that serves as an important model for understanding the behavior of more complex, biologically active molecules. The predominance of the keto form under standard conditions, along with the quantifiable influence of the chemical environment on the equilibrium position, provides valuable insights for chemists in research and industry. The experimental protocols outlined in this guide offer a robust framework for investigating this and similar tautomeric systems, which is of paramount importance for advancing the field of drug discovery and development.
References
- 1. Anthrone - Wikipedia [en.wikipedia.org]
- 2. Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthracen-9-ol | 529-86-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Enol–keto tautomerism of 9-anthrol and hydrolysis of its methyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemistry-online.com [chemistry-online.com]
- 10. researchgate.net [researchgate.net]
- 11. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
